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Compound of Interest

Compound Name: 3,4-Diaminotoluene

Cat. No.: B134574 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the

Physicochemical, Spectral, and ADMET Properties of 3,4-Diaminotoluene

This guide provides a comprehensive comparison of experimentally determined and

computationally predicted properties of 3,4-Diaminotoluene (3,4-DAT), a key intermediate in

the synthesis of dyes, polymers, and various pharmaceuticals.[1] By presenting a side-by-side

analysis of empirical data and in silico predictions, this document aims to offer researchers a

clearer understanding of the molecule's characteristics and to highlight the predictive power

and current limitations of computational models in drug discovery and chemical research.

Physicochemical Properties: A Tale of Two Data
Sets
The fundamental physicochemical properties of a compound are critical determinants of its

behavior in both chemical and biological systems. Experimental values, derived from laboratory

measurements, are the gold standard. However, computational models provide rapid, cost-

effective estimations that are invaluable in the early stages of research.

As shown in Table 1, there is a strong congruence between the experimental and

computationally predicted values for properties such as molecular weight. For other

parameters, such as melting and boiling points, predictions offer a reasonable approximation,

though experimental verification remains crucial for precise applications. The solubility of 3,4-
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Diaminotoluene is described variably in experimental literature, from "very soluble" to less

than 1 mg/mL, which may reflect different experimental conditions.[2][3] Computational

predictions for water solubility provide a specific quantitative value that falls within this

observed range.

Property Experimental Value
Computationally Predicted
Value

Appearance
Colorless to brownish purple

crystalline solid.[2][3][4]
Not Applicable

Molecular Weight 122.17 g/mol [5] 122.17 g/mol (PubChem)[4]

Melting Point
87-89 °C[5][6], 192-194 °F

(88.9-90 °C)[3]
Not Available

Boiling Point
155-156 °C at 18 mmHg[5],

265 °C (sublimes)[4]
Not Available

Water Solubility
16 g/L (20 °C)[6]; less than 1

mg/mL at 63°F[3][4]
-1.096 log(mol/L) (pkCSM)

LogP (Octanol/Water Partition

Coefficient)
Not Available 1.189 (pkCSM)

pKa Not Available 4.59 ± 0.10[7]

Spectral Properties: Fingerprinting the Molecule
Spectroscopic techniques provide a "fingerprint" of a molecule's structure. Nuclear Magnetic

Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen

framework. The experimental ¹H and ¹³C NMR data for 3,4-Diaminotoluene are well-

documented.

Table 2: Experimental NMR Spectral Data of 3,4-Diaminotoluene[4]
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Spectrum Solvent Frequency
Chemical Shifts
(ppm)

¹H NMR CDCl₃ 90 MHz

2.19, 2.20, 2.22, 3.28,

6.43, 6.44, 6.47, 6.48,

6.49, 6.50, 6.51, 6.52,

6.54, 6.63

¹³C NMR CDCl₃ 25.16 MHz

20.62, 116.91, 117.30,

120.28, 129.59,

131.86, 134.96

Currently, the direct computational prediction of full NMR spectra with the same level of

accuracy as experimental determination remains a significant challenge and is an active area

of research. Therefore, a direct comparison table is not provided for spectral data.

ADMET Profile: Predicting Biological Fate
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a

compound is a critical factor in drug development, determining its efficacy and safety. While in

vivo and in vitro ADMET studies are resource-intensive, in silico models offer a valuable

preliminary screening tool.

Table 3 compares available experimental ADME data with computationally predicted values

from the pkCSM web server. The predictions for properties like intestinal absorption and Caco-

2 permeability align with the qualitative experimental evidence of rapid and extensive

absorption.[8] However, it is important to note that computational toxicity predictions, such as

the AMES test for mutagenicity, are indicative and should be confirmed with biological assays.

Table 3: Comparison of Experimental and Computationally Predicted ADMET Properties
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ADMET Property Experimental Data
Computationally Predicted
Value (pkCSM)

Absorption
Rapidly and extensively

absorbed in rats.[8]

Intestinal absorption (human):

93.3%

Caco-2 Permeability: 0.99 (log

Papp in 10⁻⁶ cm/s)

Distribution Widely distributed in rats.[8] VDss (human): 0.55 L/kg

Fraction Unbound (human):

0.49

BBB Permeability: -0.35

(logBB)

CNS Permeability: -1.97

(logPS)

Metabolism

Metabolites include

hydroxylated and acetylated

derivatives.[8]

CYP2D6 substrate: No

CYP3A4 substrate: No

CYP1A2 inhibitor: No

CYP2C19 inhibitor: No

CYP2C9 inhibitor: No

CYP2D6 inhibitor: No

CYP3A4 inhibitor: No

Excretion

~70% of administered dose

recovered in urine and

tissues/carcass over 48h in

rats.[8]

Total Clearance: 0.64

mL/min/kg

Renal OCT2 Substrate: No
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Toxicity
LDLo (subcutaneous, rabbit):

100 mg/kg
AMES Toxicity: Yes

hERG I Inhibitor: No

hERG II Inhibitor: No

Oral Rat Acute Toxicity (LD₅₀):

2.4 mol/kg

Oral Rat Chronic Toxicity

(LOAEL): 1.8 (log

mg/kg_bw/day)

Hepatotoxicity: No

Skin Sensitisation: No

Experimental Protocols
Synthesis of 3,4-Diaminotoluene

A common laboratory and industrial synthesis method for 3,4-Diaminotoluene is the

hydrogenation reduction of o-nitro-p-toluidine.

Reactant: o-nitro-p-toluidine

Solvent: Alcohol (e.g., methanol, ethanol)

Catalyst: A suitable hydrogenation catalyst (e.g., Palladium on carbon, Raney nickel)

Conditions: The reaction is typically carried out in an autoclave under a hydrogen

atmosphere.

Temperature: 65-85 °C

Pressure: 1.0-4.0 MPa

Procedure: o-nitro-p-toluidine is dissolved in the alcohol solvent in the autoclave. The

catalyst is added, and the vessel is sealed and purged with nitrogen, followed by
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pressurization with hydrogen gas. The mixture is heated and stirred for a set duration until

the reaction is complete, as monitored by techniques like TLC or HPLC. After cooling and

depressurization, the catalyst is filtered off, and the solvent is removed under reduced

pressure. The resulting crude 3,4-Diaminotoluene can be purified by recrystallization or

sublimation.

NMR Spectroscopy

Sample Preparation: A small amount of 3,4-Diaminotoluene is dissolved in a deuterated

solvent (e.g., Chloroform-d, CDCl₃).

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer is used.

¹H NMR: The sample is subjected to a 90 MHz magnetic field to obtain the proton NMR

spectrum.

¹³C NMR: The sample is subjected to a 25.16 MHz magnetic field to obtain the carbon-13

NMR spectrum.

Data Analysis: The resulting spectra are analyzed to determine the chemical shifts (δ) in

parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Visualizing the Synthesis Workflow
The synthesis of 3,4-Diaminotoluene from its nitro precursor is a fundamental chemical

transformation. The following diagram illustrates this workflow.
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Synthesis of 3,4-Diaminotoluene

o-nitro-p-toluidine

Hydrogenation Reduction

3,4-Diaminotoluene

Catalyst (e.g., Pd/C)
H2 Gas
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Click to download full resolution via product page

Caption: A workflow diagram illustrating the synthesis of 3,4-Diaminotoluene.

Conclusion
This guide demonstrates a strong correlation between many of the experimental and

computationally predicted properties of 3,4-Diaminotoluene. While experimental data remains

the benchmark for accuracy and validation, in silico tools provide powerful and increasingly

reliable predictions that can accelerate research and reduce reliance on extensive laboratory

testing. For drug development professionals and researchers, a combined approach,

leveraging the speed of computational screening with the precision of experimental validation,

offers the most efficient and effective path forward in chemical and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering
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and industry.
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Phone: (601) 213-4426
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